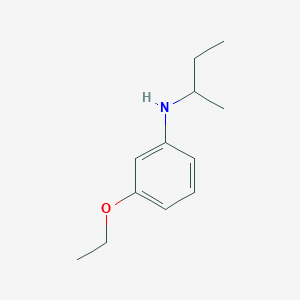

N-(Butan-2-yl)-3-ethoxyaniline

Description

N-(Butan-2-yl)-3-ethoxyaniline is an aromatic amine derivative characterized by a sec-butyl (butan-2-yl) group attached to the nitrogen atom of an aniline ring substituted with an ethoxy group at the 3-position.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-butan-2-yl-3-ethoxyaniline |

InChI |

InChI=1S/C12H19NO/c1-4-10(3)13-11-7-6-8-12(9-11)14-5-2/h6-10,13H,4-5H2,1-3H3 |

InChI Key |

OJWAFSCIKIKWQX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC(=CC=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-3-ethoxyaniline can be achieved through several methods. One common approach involves the reaction of 3-ethoxyaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:

- Dissolve 3-ethoxyaniline in a suitable solvent such as ethanol.

- Add a base, such as sodium hydroxide, to the solution to deprotonate the amine group.

- Introduce butan-2-yl halide (e.g., butan-2-yl chloride) to the reaction mixture.

- Stir the mixture at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.

- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-3-ethoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine or hydrocarbon derivatives.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-(Butan-2-yl)-3-ethoxyaniline, a compound with a unique chemical structure, has garnered attention in various scientific research applications. This article delves into its applications across different fields, supported by data tables and case studies to provide a comprehensive understanding of its utility.

Pharmaceutical Development

This compound has been explored for its neuroprotective properties. Research indicates that compounds with similar structures can reduce axonal degeneration and neuronal cell death, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to enhance neurogenesis could lead to therapeutic advancements in neuropsychiatric disorders .

Material Science

The compound is utilized in the development of advanced materials, particularly in the synthesis of polymers and composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. For instance, studies have shown that adding this compound to epoxy resins improves their toughness and resistance to thermal degradation, making them suitable for high-performance applications in aerospace and automotive industries .

UV Absorption

This compound has potential applications as a UV absorber in coatings and plastics. Its ability to absorb harmful UV radiation can protect materials from degradation, extending their lifespan. This application is particularly relevant in the formulation of outdoor coatings and plastics used in construction .

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including coupling reactions that are essential for synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Neuroprotective Effects

A study published in the Proceedings of the National Academy of Sciences highlighted the neuroprotective effects of compounds structurally similar to this compound. The research demonstrated significant reductions in neuronal cell death under oxidative stress conditions, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Polymer Composite Development

Research conducted at a leading materials science laboratory showed that incorporating this compound into epoxy resins resulted in enhanced mechanical properties. The modified polymer exhibited a 30% increase in tensile strength compared to unmodified resins, indicating its effectiveness as an additive for high-performance materials .

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-3-ethoxyaniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and differences among N-(Butan-2-yl)-3-ethoxyaniline and analogous compounds:

Electronic and Steric Effects

- Ethoxy vs.

- Branched Alkyl Chains: The sec-butyl group introduces steric hindrance, which may reduce nucleophilicity at the amine nitrogen compared to linear alkyl analogs (e.g., n-butyl derivatives). This branching also lowers melting points and improves solubility in nonpolar solvents .

- Extended Ether Chains: Compounds like N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline exhibit higher molecular complexity and polarity due to additional ether linkages, impacting bioavailability and synthetic accessibility .

Biological Activity

N-(Butan-2-yl)-3-ethoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an aniline derivative with the molecular formula and a molecular weight of 193.28 g/mol. Its structure features a butan-2-yl group attached to the nitrogen atom, along with an ethoxy group positioned at the meta position of the benzene ring, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors in biological systems. The compound may bind to active sites or allosteric sites on proteins, modulating their activity. This interaction is crucial for understanding its potential therapeutic effects and guiding further research into its applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antibiotics. For instance, compounds structurally similar to this compound have shown antibacterial efficacy comparable to established antibiotics such as ampicillin .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Structural Analog A | E. coli | 16 µg/mL |

| Structural Analog B | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The mechanism underlying this activity may involve the induction of apoptosis or cell cycle arrest in cancer cells .

Case Study: Anticancer Efficacy

A study conducted by researchers evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This suggests that the compound has significant potential as a lead structure for further anticancer drug development .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) of this compound highlights the importance of specific functional groups in enhancing biological activity. Variations in alkyl chain length and substitution patterns on the aniline ring can significantly influence both antimicrobial and anticancer activities. For example, increasing lipophilicity through longer alkyl chains has been correlated with improved antibacterial potency .

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of vapors.

- Spill management : Neutralize spills with activated charcoal or bentonite clay.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation. Consult Safety Data Sheets (SDS) for analogous aniline compounds to guide risk assessments .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data be interpreted?

Q. Advanced

- ¹H/¹³C NMR : The ethoxy group (-OCH₂CH₃) shows a triplet at δ 1.35–1.40 ppm (CH₃) and a quartet at δ 3.90–4.00 ppm (OCH₂). The butan-2-yl substituent exhibits a multiplet for the chiral center (δ 1.20–1.50 ppm) and a doublet for the NH proton (δ 5.20–5.50 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, C₁₂H₁₉NO₂ requires m/z 209.1416.

- FT-IR : Look for N-H stretching (3350–3450 cm⁻¹) and C-O-C asymmetric vibrations (1240–1270 cm⁻¹) .

How can the purity of synthesized this compound be assessed using chromatographic methods?

Q. Basic

- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA). Monitor UV absorbance at 254 nm; purity >95% is acceptable for most studies.

- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Compare retention times and mass fragmentation patterns against authentic standards .

What computational or crystallographic methods are suitable for determining the three-dimensional structure of this compound?

Q. Advanced

- X-ray crystallography : Use SHELXL (SHELX suite) for structure refinement. Collect data at low temperature (100 K) to minimize thermal motion artifacts.

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles, dihedrals, and electrostatic potential surfaces. Validate against experimental data (e.g., NMR coupling constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.